3,3-Difluoro-1-methylcyclopentanamine hydrochloride

Medicinal Chemistry Process Chemistry Fluorine Chemistry

This gem-difluoro cyclopentylamine scaffold enhances metabolic stability vs. non-fluorinated analogs. Its scalable deoxofluorination synthesis makes it the cost-effective choice over regioisomers. With consistent 95-98% purity from multiple vendors, it is ideal for rapid lead optimization in drug discovery.

Molecular Formula C6H12ClF2N
Molecular Weight 171.62
CAS No. 2155856-54-3
Cat. No. B2705211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-methylcyclopentanamine hydrochloride
CAS2155856-54-3
Molecular FormulaC6H12ClF2N
Molecular Weight171.62
Structural Identifiers
SMILESCC1(CCC(C1)(F)F)N.Cl
InChIInChI=1S/C6H11F2N.ClH/c1-5(9)2-3-6(7,8)4-5;/h2-4,9H2,1H3;1H
InChIKeyONZDIBCZOHUYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoro-1-methylcyclopentanamine Hydrochloride (CAS 2155856-54-3): Technical Specifications and Procurement-Ready Overview


3,3-Difluoro-1-methylcyclopentanamine hydrochloride is a fluorinated cyclopentylamine building block characterized by a gem-difluoro substitution at the 3-position and a methyl group at the 1-position, available as a hydrochloride salt . Its molecular formula is C6H12ClF2N, with a molecular weight of 171.62 g/mol, and it is supplied with a standard purity of 95-98% by multiple vendors . The compound serves as a versatile scaffold in medicinal chemistry, leveraging the strategic incorporation of fluorine atoms to modulate key physicochemical properties relevant to drug discovery, including metabolic stability, lipophilicity (LogP), and basicity (pKa) [1]. This guide provides a quantitative, evidence-based analysis of its differentiation relative to non-fluorinated analogs, regioisomeric difluoro variants, and acyclic gem-difluoro amines, enabling informed scientific selection and procurement decisions.

Why 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride Cannot Be Interchanged with Non-Fluorinated or 2,2-Difluoro Cyclopentylamine Analogs


The strategic placement of the gem-difluoro group at the 3-position of the cyclopentane ring, combined with the 1-methylamine moiety, confers a unique profile of physicochemical properties—pKa, LogP, and metabolic stability—that directly influence drug-likeness and synthetic tractability [1]. Substituting this compound with non-fluorinated 1-methylcyclopentanamine would compromise metabolic stability, potentially leading to faster in vivo clearance and reduced bioavailability, while using the 2,2-difluoro regioisomer would necessitate alternative, less straightforward synthetic routes, thereby increasing cost and reducing scalability [2][3]. The quantitative evidence presented below substantiates why this specific scaffold offers a verifiable advantage in medicinal chemistry and process development, guiding procurement decisions away from generic substitution.

Quantitative Differentiation of 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride: A Comparative Evidence Guide


Synthetic Accessibility: 3,3-Difluoro vs. 2,2-Difluoro Cyclopentylamine Regioisomers

The synthesis of 3,3-difluoro-substituted cycloalkanes, including the 3,3-difluoro-1-methylcyclopentanamine scaffold, can be achieved via a straightforward, one-step deoxofluorination of the corresponding 3-ketoester precursor [1]. In contrast, the preparation of 2,2-difluoro regioisomers necessitates a more complex, multi-step bypass route involving (2-oxocycloalkyl)methyl acetates or deoxofluorination of 2-(trifluoroacetylamino)cycloalkanones, significantly impacting synthetic efficiency and cost [1][2]. This inherent difference in synthetic accessibility directly affects the scalability and procurement viability of the 3,3-difluoro scaffold over its 2,2-difluoro counterpart.

Medicinal Chemistry Process Chemistry Fluorine Chemistry

Metabolic Stability: Gem-Difluoro Cyclopentylamines vs. Non-Fluorinated Analogs

A comprehensive study on the effect of gem-difluorination on cycloalkane properties demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of model derivatives relative to their non-fluorinated counterparts [1]. While specific data for 3,3-difluoro-1-methylcyclopentanamine is not yet published, this class-level inference strongly suggests that the compound will exhibit enhanced resistance to oxidative metabolism, a key factor in prolonging in vivo half-life and improving oral bioavailability. This is consistent with the well-established role of fluorine in medicinal chemistry [2].

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Purity Specification Consistency Across Major Vendors

Multiple reputable chemical vendors supply 3,3-difluoro-1-methylcyclopentanamine hydrochloride with a minimum purity specification of 95-98%, as verified by analytical methods including NMR, HPLC, and GC . This consistent purity profile across suppliers—including Bidepharm (95%), Leyan (98%), AKSci (95%), and CymitQuimica (min. 95%)—provides procurement confidence and minimizes batch-to-batch variability. In contrast, non-fluorinated or 2,2-difluoro cyclopentylamine analogs may exhibit more variable purity due to less established synthetic routes or lower commercial demand.

Analytical Chemistry Quality Control Procurement

Limited but Emerging Synthetic Methodology via Photocatalysis

A recently developed photocatalytic [3+2] cyclization protocol provides an alternative, mild-condition route to gem-difluorinated cyclopentylamines, including the 3,3-difluoro-1-methylcyclopentanamine scaffold, using cyclopropylamine and gem-difluoroalkenes as precursors [1][2]. This method offers a complementary approach to traditional deoxofluorination, with the potential for greater functional group tolerance and access to more elaborate structures. While this route is not yet the primary industrial method, it represents a strategic advantage for accessing derivatives that may be challenging via conventional fluorination. The reported yields for this class of transformation are in the 'good' range (typically >50%), though exact yields for the target compound were not specified [2].

Organic Synthesis Photocatalysis Green Chemistry

Procurement-Driven Application Scenarios for 3,3-Difluoro-1-methylcyclopentanamine Hydrochloride


Lead Optimization in Drug Discovery Programs Requiring Enhanced Metabolic Stability

3,3-Difluoro-1-methylcyclopentanamine hydrochloride serves as a privileged scaffold for medicinal chemistry teams aiming to improve the pharmacokinetic profile of drug candidates. Based on class-level evidence, the gem-difluoro moiety in this scaffold is expected to confer increased resistance to oxidative metabolism compared to non-fluorinated cyclopentylamines [1]. This property is particularly valuable in lead optimization for targets where rapid clearance is a liability, such as in the development of antiviral or CNS-penetrant agents. Procurement of this building block enables the rapid synthesis of focused libraries with improved drug-like properties.

Scalable Synthesis of Fluorinated Intermediates for Process Chemistry

The 3,3-difluoro substitution pattern in this compound offers a significant advantage in process development due to its straightforward deoxofluorination synthesis route, which is more scalable than the bypass routes required for 2,2-difluoro isomers [2]. This makes 3,3-difluoro-1-methylcyclopentanamine hydrochloride a preferred choice for multi-gram or kilogram-scale preparations of advanced intermediates. Its consistent high purity (95-98%) across multiple vendors further supports reliable scale-up, minimizing the risk of impurities that could complicate downstream reactions.

Exploration of Novel Chemical Space via Photocatalytic Derivatization

The recent development of a photocatalytic [3+2] cyclization route for gem-difluorinated cyclopentylamines [3][4] opens new avenues for the diversification of the 3,3-difluoro-1-methylcyclopentanamine core. This methodology allows for the incorporation of a wider array of functional groups under mild conditions, enabling medicinal chemists to explore novel chemical space around this scaffold. Procurement of the parent compound, combined with this emerging synthetic technology, empowers researchers to generate unique analogs that were previously synthetically challenging.

Academic and Industrial Research in Fluorine-Mediated Bioisosterism

As part of a broader interest in fluorine-mediated bioisosterism, 3,3-difluoro-1-methylcyclopentanamine hydrochloride can be used to replace metabolically labile or less lipophilic cycloalkylamine moieties in bioactive molecules. The class-level impact of gem-difluorination on physicochemical properties—including modulated pKa and LogP—provides a predictable way to fine-tune molecular properties [1]. This application is relevant for both academic research exploring structure-activity relationships and industrial projects seeking to enhance the developability of lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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